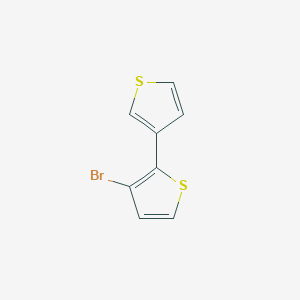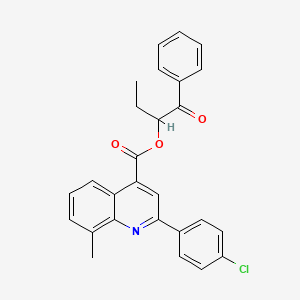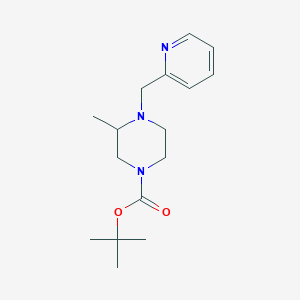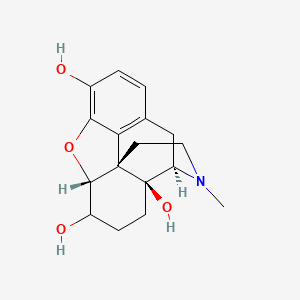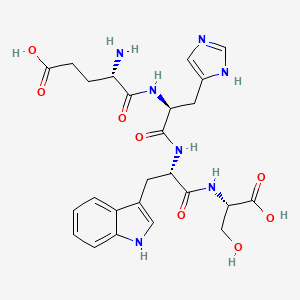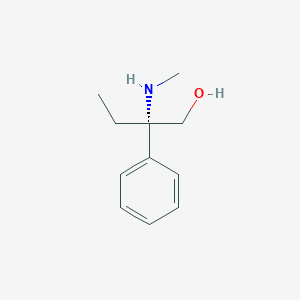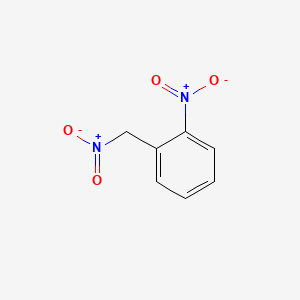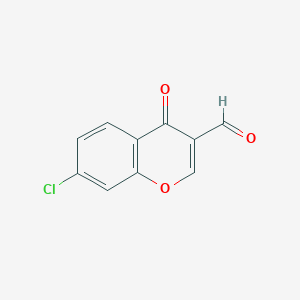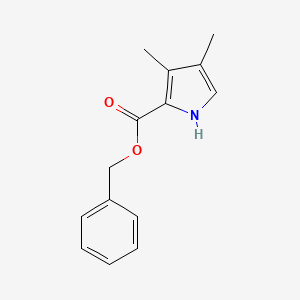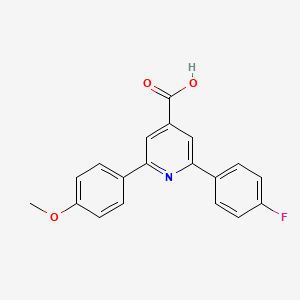
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸是一种属于吡啶羧酸类的有机化合物。该化合物以一个氟苯基和一个甲氧基苯基连接在吡啶环上为特征,吡啶环上还被一个羧酸基团取代。这种化合物的独特结构特征使其成为各种科学研究和应用的有趣课题。
准备方法
合成路线和反应条件
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
吡啶环的形成: 吡啶环可以通过涉及适当前体(例如4-氟苯甲醛和4-甲氧基苯甲醛)与含氮试剂的缩合反应来合成。
取代反应: 氟苯基和甲氧基苯基通过亲电芳香取代反应引入。
羧化: 羧酸基团通过羧化反应引入,通常在高压和高温条件下使用二氧化碳。
工业生产方法
在工业环境中,2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸的生产可能涉及优化反应条件,以最大限度地提高产率和纯度。这包括使用催化剂、控制温度和压力条件以及纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸会发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将羧酸基团转化为醇或醛。
取代: 亲电和亲核取代反应可以在芳香环上发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用诸如氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 在适当的条件下,使用诸如卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会产生醌,而还原可以产生醇或醛。
科学研究应用
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,以及作为药物开发中的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-(4-氟苯基)-6-苯基吡啶-4-羧酸: 缺少甲氧基,这可能会影响其化学和生物性质。
2-(4-甲氧基苯基)-6-苯基吡啶-4-羧酸: 缺少氟原子,导致不同的反应性和相互作用。
2-苯基-6-(4-甲氧基苯基)吡啶-4-羧酸: 缺少氟原子和甲氧基,导致不同的特性。
独特性
2-(4-氟苯基)-6-(4-甲氧基苯基)吡啶-4-羧酸之所以独特,是因为同时存在氟原子和甲氧基,它们赋予了特定的电子和空间效应。这些特征可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C19H14FNO3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14FNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23) |
InChI 键 |
XJOBZZDXDLFUMV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


